molecular formula C13H17F2NO B14779032 (1S,2S)-2-((3,5-Difluorobenzyl)oxy)cyclohexanamine

(1S,2S)-2-((3,5-Difluorobenzyl)oxy)cyclohexanamine

Cat. No.: B14779032
M. Wt: 241.28 g/mol
InChI Key: ZELWUQLZFVBFDN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1S,2S)-2-((3,5-Difluorobenzyl)oxy)cyclohexanamine is a chemical compound that features a cyclohexane ring substituted with an amine group and a 3,5-difluorobenzyl ether group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,2S)-2-((3,5-Difluorobenzyl)oxy)cyclohexanamine typically involves the following steps:

    Starting Materials: The synthesis begins with cyclohexanone and 3,5-difluorobenzyl alcohol.

    Formation of Ether: The 3,5-difluorobenzyl alcohol is reacted with cyclohexanone under acidic or basic conditions to form the ether linkage.

    Reduction: The resulting intermediate is then reduced to form the cyclohexanol derivative.

    Amination: Finally, the hydroxyl group is converted to an amine group using reagents such as ammonia or amines under appropriate conditions.

Industrial Production Methods

Industrial production methods may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors, optimized reaction conditions, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(1S,2S)-2-((3,5-Difluorobenzyl)oxy)cyclohexanamine can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The compound can be reduced to form different amine derivatives.

    Substitution: The fluorine atoms on the benzyl ring can be substituted with other groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents such as nucleophiles (e.g., amines, thiols) under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroso or nitro derivatives, while substitution reactions may yield various substituted benzyl derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including as a ligand for receptors or enzymes.

    Medicine: Explored for its potential therapeutic effects, such as in the treatment of neurological disorders.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of (1S,2S)-2-((3,5-Difluorobenzyl)oxy)cyclohexanamine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as receptors or enzymes, modulating their activity. The exact pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

    (1R,2R)-2-((3,5-Difluorobenzyl)oxy)cyclohexanamine: A stereoisomer with potentially different biological activity.

    (1S,2S)-2-((3,5-Dichlorobenzyl)oxy)cyclohexanamine: A similar compound with chlorine substituents instead of fluorine.

    (1S,2S)-2-((3,5-Difluorobenzyl)oxy)cyclohexanol: A related compound with a hydroxyl group instead of an amine.

Uniqueness

(1S,2S)-2-((3,5-Difluorobenzyl)oxy)cyclohexanamine is unique due to its specific stereochemistry and the presence of fluorine atoms, which can significantly influence its chemical and biological properties.

Properties

Molecular Formula

C13H17F2NO

Molecular Weight

241.28 g/mol

IUPAC Name

2-[(3,5-difluorophenyl)methoxy]cyclohexan-1-amine

InChI

InChI=1S/C13H17F2NO/c14-10-5-9(6-11(15)7-10)8-17-13-4-2-1-3-12(13)16/h5-7,12-13H,1-4,8,16H2

InChI Key

ZELWUQLZFVBFDN-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C(C1)N)OCC2=CC(=CC(=C2)F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.